1-(2,6-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Biological and Pharmacological Significance
Piperazine derivatives, including the compound , have been recognized as medicinally important scaffolds due to their versatile pharmacological activities. They serve as essential cores in numerous drugs with diverse pharmacological activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Studies emphasize the significance of the piperazine nucleus in drug design, highlighting that slight modifications in the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules (Rathi, Syed, Shin, & Patel, 2016).
2. Anti-mycobacterial Properties
Piperazine is a vital building block in the synthesis of potent anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis (MTB). Several molecules containing piperazine have displayed promising activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The review by Girase et al. provides a comprehensive understanding of the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
3. Role in Drug Metabolism
The metabolism of arylpiperazine derivatives, a class to which the compound belongs, is a crucial aspect of their pharmacological action. These compounds undergo extensive pre-systemic and systemic metabolism, including N-dealkylation to form 1-aryl-piperazines. The metabolites of arylpiperazine derivatives are known for a variety of effects, mainly related to serotonin receptor interactions. However, some metabolites are still largely unexplored despite their potential pharmacological importance (Caccia, 2007).
4. Therapeutic Potential and Pharmacophore Development
Piperazine derivatives are widely recognized for their broad spectrum of pharmaceutical applications. Recent advancements in the synthesis of piperazine and morpholine analogues have revealed their potent pharmacophoric activities. This synthesis trend highlights the current tendency in the piperazine and morpholine analogues synthesis and reveals their significant medicinal chemistry implications (Mohammed, Begum, Zabiulla, & Khanum, 2015).
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O2S/c1-14-4-3-5-15(2)18(14)20-10-12-21(13-11-20)24(22,23)17-8-6-16(19)7-9-17/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOWQHLNUVPUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.